AMG-076 free base

Description

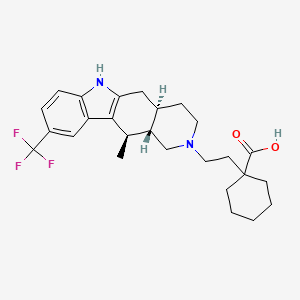

Structure

2D Structure

3D Structure

Properties

CAS No. |

693823-79-9 |

|---|---|

Molecular Formula |

C26H33F3N2O2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H33F3N2O2/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33)/t16-,17-,20-/m1/s1 |

InChI Key |

WAOZNBXSEVIAGX-MBOZVWFJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |

Canonical SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

693823-79-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AMG-076 free base |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AMG-076 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is an orally bioavailable, potent, and selective small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, including food intake and energy expenditure.[1][3] This technical guide provides an in-depth overview of the mechanism of action of AMG-076, detailing its interaction with MCHR1, the subsequent effects on intracellular signaling, and the resulting physiological outcomes observed in preclinical models.

Core Mechanism: Competitive Antagonism of MCHR1

The fundamental mechanism of action of AMG-076 is its ability to competitively bind to MCHR1, thereby blocking the binding of its endogenous ligand, melanin-concentrating hormone (MCH).[1] This antagonism prevents the activation of the receptor and the subsequent downstream signaling cascade that promotes food intake and reduces energy expenditure. The specificity of AMG-076 for MCHR1 has been demonstrated in studies where its effects on body weight were observed in wild-type mice but were absent in MCHR1 knockout mice.

MCHR1 Signaling Pathway

The MCHR1 signaling pathway, and the inhibitory action of AMG-076, are depicted in the following diagram:

Caption: MCHR1 signaling cascade and the inhibitory effect of AMG-076.

Quantitative Data on AMG-076 Activity

The potency and selectivity of AMG-076 have been quantified through various in vitro assays.

| Parameter | Value | Cell Line/System | Description |

| Binding Affinity (Ki) | 0.6 ± 0.10 nM | HEK293 cells expressing MCHR1 | Displacement of [¹²⁵I]-MCH, indicating high affinity for the receptor. |

| Functional Antagonism (IC50) | 1.2 ± 0.26 nmol/L | HEK293-MCHR1 cells | Inhibition of MCH-induced Ca²⁺ mobilization, demonstrating potent functional antagonism. |

| Selectivity against MCHR2 | >10,000 nmol/L | FLIPR Ca²⁺ mobilization assay | Shows high selectivity for MCHR1 over MCHR2. |

| Selectivity against other GPCRs | >2000 nmol/L | Eurofins PanLabs screen (64 targets) | Indicates a high degree of selectivity for MCHR1. |

| Ki for 5HT2C | 1120 ± 59 nmol/L | Radioligand displacement assay | The most significant off-target interaction, though still over 1000-fold less potent than for MCHR1. |

Preclinical Efficacy

In vivo studies in rodent models of obesity have demonstrated the therapeutic potential of AMG-076. Chronic administration of AMG-076 in mice on a high-fat diet resulted in a significant and dose-dependent reduction in body weight gain. This effect was attributed to both a decrease in food intake and an increase in energy expenditure. Furthermore, treatment with AMG-076 led to improvements in metabolic parameters, including decreased fasting insulin and glucose levels, and increased glucose tolerance and insulin sensitivity.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of AMG-076 for MCHR1.

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membranes from HEK293 cells stably expressing MCHR1 are prepared.

-

These membranes are incubated with a fixed concentration of [¹²⁵I]-labeled MCH.

-

Increasing concentrations of AMG-076 are added to compete for binding to MCHR1.

-

After reaching equilibrium, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

-

The radioactivity of the filter-bound membranes is measured.

-

The data is used to generate a competition curve, from which the inhibitory constant (Ki) is calculated.

Calcium Mobilization Assay

This functional assay measures the ability of AMG-076 to block MCH-induced intracellular signaling.

Caption: Workflow for the calcium mobilization assay.

Methodology:

-

HEK293 cells expressing MCHR1 are cultured in appropriate plates.

-

The cells are loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations.

-

Cells are then pre-incubated with varying concentrations of AMG-076.

-

MCH is added to the cells to stimulate MCHR1, which leads to an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader (e.g., FLIPR).

-

The inhibitory effect of AMG-076 at each concentration is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Conclusion

AMG-076 is a highly potent and selective antagonist of MCHR1. Its mechanism of action is centered on the competitive blockade of MCH binding to its receptor, thereby inhibiting downstream signaling pathways that regulate appetite and energy balance. Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic health in diet-induced obese animal models. The detailed characterization of its binding affinity and functional antagonism provides a solid foundation for its evaluation as a potential therapeutic agent for obesity and related metabolic disorders. Although clinical trials for AMG-076 were initiated, further public information on its development status is limited. Nevertheless, the compound remains a significant tool for understanding the role of the MCH/MCHR1 system in energy homeostasis.

References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of AMG-076 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Its potential as a therapeutic agent for the treatment of obesity has led to significant interest in its chemical synthesis. This technical guide provides a detailed overview of the core synthesis pathway for AMG-076 free base, compiled from published scientific literature. The synthesis is a multi-step process involving several key chemical transformations to construct the complex carbazole-based scaffold.

Core Synthesis Pathway

The synthesis of this compound is accomplished through a convergent pathway, characterized by the initial construction of a key octahydropyrido[4,3-b]carbazole intermediate followed by the attachment of the cyclohexanecarboxylic acid side chain. The primary stages of the synthesis are:

-

Robinson Annulation: Formation of a key bicyclic enone intermediate.

-

Stereoselective Hydrogenation: Establishment of the desired stereochemistry of the carbazole precursor.

-

Fischer Indole Synthesis: Construction of the core carbazole ring system.

-

Reductive Amination: Installation of the final side chain to yield AMG-076.

The overall synthetic approach is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols with quantitative data from primary manufacturing sources are proprietary, the following sections outline the established chemical transformations based on available scientific literature.[1] The yields and specific conditions can vary based on the scale and specific reagents used.

Step 1: Robinson Annulation of Benzylpiperidone

The synthesis commences with a Robinson annulation reaction, a classic method for forming a six-membered ring. In this step, N-benzyl-4-piperidone is reacted with a suitable Michael acceptor, such as methyl vinyl ketone, to construct a bicyclic enone intermediate. This reaction typically proceeds under basic conditions.

General Experimental Protocol:

To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added. Methyl vinyl ketone is then added, and the reaction mixture is stirred, often with heating, to facilitate the Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to yield the enone product. The product is then isolated and purified using standard techniques like column chromatography.

Step 2: Stereoselective Hydrogenation

The stereochemistry of the final product is critically dependent on the stereoselective reduction of the enone intermediate. This is typically achieved through catalytic hydrogenation using a chiral catalyst or by substrate-directed hydrogenation. This step is crucial for obtaining the desired diastereomer.[1]

General Experimental Protocol:

The enone from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and catalyst loading) are optimized to achieve high stereoselectivity.

Step 3: Fischer Indole Synthesis

The core carbazole structure of AMG-076 is constructed via a Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the hydrogenated bicyclic ketone and a substituted phenylhydrazine, in this case, (4-(trifluoromethyl)phenyl)hydrazine.[1]

General Experimental Protocol:

The ketone obtained from the stereoselective hydrogenation is reacted with (4-(trifluoromethyl)phenyl)hydrazine in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) in a suitable solvent like dioxane. The reaction is typically heated to drive the cyclization and subsequent elimination of ammonia to form the indole ring. The resulting octahydropyrido[4,3-b]carbazole core is then isolated.

Caption: Key steps in the Fischer indole synthesis for the AMG-076 core.

Step 4: Reductive Amination

The final step in the synthesis of this compound is the attachment of the cyclohexanecarboxylic acid side chain to the secondary amine of the carbazole core. This is accomplished through a reductive amination reaction. Two complementary strategies have been described for this transformation, one employing an aldehyde and the other a lactol.[1]

General Experimental Protocol (using an aldehyde):

The octahydropyrido[4,3-b]carbazole intermediate is reacted with an aldehyde derivative of the cyclohexanecarboxylic acid side chain (e.g., ethyl 1-(2-oxoethyl)cyclohexanecarboxylate) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine. A final hydrolysis step may be required to convert the ester to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected, though not explicitly detailed in publicly available literature, quantitative data for the synthesis of this compound. These values are illustrative and would be subject to optimization in a laboratory or manufacturing setting.

| Step | Reaction Type | Starting Materials | Key Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 | Robinson Annulation | N-benzyl-4-piperidone, Methyl vinyl ketone | Base (e.g., NaOEt) | Bicyclic enone | 70-85 | >95 |

| 2 | Stereoselective Hydrogenation | Bicyclic enone | H₂, Pd/C | Saturated bicyclic ketone | 85-95 | >98 (diastereomeric excess) |

| 3 | Fischer Indole Synthesis | Saturated bicyclic ketone, (4-(CF₃)phenyl)hydrazine | Acid (e.g., H₂SO₄) | Octahydropyrido[4,3-b]carbazole core | 60-75 | >97 |

| 4 | Reductive Amination | Carbazole core, Cyclohexane side-chain aldehyde | Reducing agent (e.g., NaBH(OAc)₃) | This compound | 75-90 | >99 |

Conclusion

The synthesis of this compound is a challenging but well-defined process that relies on a series of robust and classic organic reactions. The key to a successful synthesis lies in the careful control of stereochemistry during the hydrogenation step and the efficient execution of the Fischer indole synthesis to construct the complex carbazole core. The final reductive amination provides a convergent and efficient means to install the required side chain. This technical guide provides a foundational understanding of the synthetic pathway, which can serve as a basis for further research and development in the field of MCHR1 antagonists.

References

AMG-076 Free Base: A Technical Overview of its Function as a Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-076 is a potent, selective, and orally bioavailable small molecule antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] Developed by Amgen, this compound was investigated for its potential therapeutic effects in the management of obesity and related metabolic disorders.[1][4] Preclinical studies in rodent and primate models have demonstrated its ability to reduce body weight gain, decrease food intake, and increase energy expenditure. Furthermore, AMG-076 has shown beneficial effects on metabolic parameters, including improved glucose tolerance and insulin sensitivity. Its mechanism of action is centered on the blockade of the MCHR1 signaling pathway, a key regulator of energy homeostasis. Although it entered Phase I clinical trials, its development was discontinued for reasons that have not been publicly detailed. This technical guide provides a comprehensive overview of the function of AMG-076 free base, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Function and Mechanism of Action

The primary function of AMG-076 is to act as a competitive antagonist at the MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The endogenous ligand for this receptor is the neuropeptide Melanin-concentrating hormone (MCH), which is known to play a crucial role in the regulation of feeding behavior and energy balance.

By binding to MCHR1, AMG-076 blocks the downstream signaling cascade initiated by MCH. This antagonism leads to a reduction in the orexigenic (appetite-stimulating) effects of MCH, contributing to decreased food intake. Moreover, studies suggest that MCHR1 antagonism by AMG-076 also leads to an increase in energy expenditure, further contributing to its anti-obesity effects. The effects of AMG-076 are specifically mediated through MCHR1, as demonstrated by the lack of efficacy in MCHR1 knockout mice.

Quantitative Data

The following tables summarize the key quantitative data for AMG-076 from various preclinical assays.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 0.6 ± 0.10 nM | Human MCHR1 (HEK293 cells) | |

| Functional Antagonism (IC50) | 1.2 ± 0.26 nmol/L | Human MCHR1 (HEK293 cells) |

Table 1: In Vitro Activity of AMG-076

| Animal Model | Dosing | Key Findings | Reference |

| Diet-Induced Obese (DIO) C57BL/6 Mice | 3, 10, and 100 mg/kg/day (in diet) | Dose-dependent reduction in body weight gain. | |

| DIO C57BL/6 Mice | Oral gavage | Significant decrease in fasting insulin and glucose levels; increased glucose tolerance and insulin sensitivity. | |

| Cynomolgus Monkeys (obese) | Not specified | Well-tolerated with no abnormal clinical observations. |

Table 2: In Vivo Efficacy of AMG-076

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of AMG-076 for the human MCHR1.

-

Methodology:

-

Membranes were prepared from HEK293 cells stably expressing human MCHR1.

-

A competitive binding assay was performed using a radiolabeled MCH analog, [¹²⁵I]-MCH, as the ligand.

-

Increasing concentrations of unlabeled AMG-076 were incubated with the cell membranes and the radioligand.

-

The amount of bound radioligand was measured to determine the displacement by AMG-076.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of AMG-076 at the MCHR1.

-

Methodology:

-

HEK293 cells stably expressing human MCHR1 were loaded with a calcium-sensitive fluorescent dye.

-

The cells were then treated with varying concentrations of AMG-076.

-

MCH was added at its EC50 concentration (12 nmol/L) to stimulate the MCHR1.

-

The resulting intracellular calcium mobilization was measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

The IC50 value was determined as the concentration of AMG-076 that inhibited 50% of the MCH-induced calcium response.

-

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

-

Objective: To evaluate the effect of AMG-076 on body weight, food intake, and metabolic parameters in a mouse model of obesity.

-

Methodology:

-

Male C57BL/6 mice were fed a high-fat diet to induce obesity.

-

AMG-076 was administered either as an admixture in the high-fat diet or via oral gavage at specified doses.

-

Body weight and food intake were monitored regularly throughout the study period (e.g., 8 weeks).

-

To confirm the MCHR1-specific effect, parallel studies were conducted in MCHR1 knockout mice.

-

Metabolic parameters such as fasting glucose, insulin levels, glucose tolerance, and insulin sensitivity were assessed at the end of the treatment period.

-

Visualizations

Caption: MCHR1 signaling pathway and the inhibitory action of AMG-076.

Caption: Experimental workflow for the preclinical evaluation of AMG-076.

References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

AMG-076 Free Base: A Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of AMG-076 free base, a selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

AMG-076 is an orally bioavailable small molecule identified as a potent and selective antagonist for MCHR1.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid | [3] |

| Molecular Formula | C₂₆H₃₃F₃N₂O₂ | [3] |

| Molecular Weight | 462.5 g/mol | [3] |

| CAS Number | 693823-79-9 |

Mechanism of Action and Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and food intake by activating its receptor, MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) expressed in the brain. The binding of MCH to MCHR1 initiates signaling cascades that lead to an increase in food intake and a decrease in energy expenditure.

AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and thereby inhibiting its downstream effects. This antagonism results in reduced food intake, increased energy expenditure, and consequently, a reduction in body weight gain. The efficacy of AMG-076 is strictly dependent on the presence of MCHR1, as its effects are absent in MCHR1 knockout mice.

Pharmacological Profile

AMG-076 is characterized by its high affinity and functional antagonism for MCHR1. It is highly selective for MCHR1 over the second MCH receptor, MCHR2 (which is not expressed in rodents), and a broad panel of other receptors and channels.

| Parameter | Value | Species | Assay Type | Source |

| Binding Affinity (Kᵢ) | 0.6 ± 0.10 nM | Human | [¹²⁵I]-MCH Displacement | |

| Functional Antagonism (IC₅₀) | 1.2 ± 0.26 nmol/L | Human | Ca²⁺ Mobilization (FLIPR) | |

| MCHR2 Selectivity (IC₅₀) | >10,000 nmol/L | Human | Ca²⁺ Mobilization (FLIPR) | |

| 5HT2C Binding Affinity (Kᵢ) | 1120 ± 59 nmol/L | Human | Radioligand Displacement |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize AMG-076 are outlined below.

This protocol determines the binding affinity of AMG-076 for the human MCHR1.

-

Source Material : Human MCHR1 membranes prepared from HEK293 cells stably expressing the receptor.

-

Radioligand : [¹²⁵I]-MCH (2200 Ci/mmol).

-

Procedure :

-

Membrane preparations are incubated with a fixed concentration of [¹²⁵I]-MCH.

-

Increasing concentrations of unlabeled AMG-076 are added to competitively displace the radioligand. Unlabeled MCH peptide is used as a reference control.

-

Following incubation, bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

The Kᵢ value is calculated from the IC₅₀ value (the concentration of AMG-076 that displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

-

This assay measures the ability of AMG-076 to inhibit MCH-induced intracellular calcium mobilization, a functional response to MCHR1 activation.

-

Cell Line : HEK293 cells stably expressing human MCHR1 (HEK293-MCHR1).

-

Assay Kit : FLIPR (Fluorometric Imaging Plate Reader) assay kit.

-

Procedure :

-

HEK293-MCHR1 cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of AMG-076.

-

MCH peptide is added at its EC₅₀ concentration (12 nmol/L) to stimulate the calcium response.

-

The change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is measured in real-time using a FLIPR instrument.

-

The IC₅₀ value is determined by nonlinear regression analysis of the concentration-response curve.

-

This protocol assesses the effect of chronic AMG-076 administration on body weight, food intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.

-

Animal Model : Male C57BL/6 mice maintained on a high-fat diet (e.g., 60 kcal% fat) for at least 20 weeks to induce obesity.

-

Treatment Groups :

-

Vehicle control.

-

AMG-076 (e.g., 3 and 10 mg/kg/day).

-

Positive control (e.g., Sibutramine 10 mg/kg/day).

-

-

Administration : Chronic daily administration via oral gavage or as a diet admixture.

-

Procedures and Measurements :

-

Body Weight and Food Intake : Monitored regularly throughout the study.

-

Glucose Tolerance Test : After an overnight fast, mice are challenged with an oral glucose bolus (0.75 g/kg). Blood glucose is sampled at multiple time points to assess glucose clearance.

-

Insulin Sensitivity Test : After a 4-hour fast, mice are challenged with an intraperitoneal injection of insulin (1.5 U/kg). Blood glucose is measured to assess the glucose-lowering response.

-

Energy Expenditure : Oxygen consumption (VO₂) is measured using indirect open-circuit calorimetry to determine the metabolic rate.

-

-

Data Analysis : Treatment groups are compared to the vehicle control group using appropriate statistical tests to determine significance.

References

An In-depth Technical Guide on AMG-076 Free Base in Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical research on AMG-076, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), and its potential therapeutic role in metabolic syndrome.

Introduction to Metabolic Syndrome and the MCH-MCHR1 Pathway

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and its dysregulation has been implicated in the pathogenesis of obesity and related metabolic disorders. MCH, a neuropeptide synthesized in the hypothalamus, exerts its effects through the G protein-coupled receptor, MCHR1.[1][2] Activation of MCHR1 is known to increase food intake and alter energy metabolism.[1] Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for the management of obesity and metabolic syndrome.

AMG-076: A Potent and Selective MCHR1 Antagonist

AMG-076 is an orally bioavailable small molecule that acts as a potent and selective antagonist of MCHR1.[1][3] It was identified through high-throughput screening and subsequent lead optimization.

Binding Affinity and Functional Antagonism:

AMG-076 displaces [¹²⁵I]-MCH with a high affinity, demonstrating a Kᵢ of 0.6 ± 0.10 nM. Its functional antagonism has been confirmed through the inhibition of MCH-induced Ca²⁺ mobilization in HEK293-MCHR1 cells, with an IC₅₀ of 1.2 ± 0.26 nmol/L. AMG-076 exhibits high selectivity for MCHR1 over MCHR2 and a panel of other GPCRs, transporters, and ion channels.

Preclinical Efficacy in Metabolic Syndrome Models

Preclinical studies in rodent and primate models of obesity and metabolic dysregulation have demonstrated the therapeutic potential of AMG-076.

3.1. Effects on Body Weight and Composition

Chronic administration of AMG-076 has been shown to reduce body weight gain in diet-induced obese (DIO) mice. This effect is MCHR1-dependent, as it was observed in wild-type (MCHR1+/+) mice but not in MCHR1 knockout (MCHR1-/-) mice. The reduction in body weight is primarily attributed to a decrease in fat mass without a significant loss of lean mass.

3.2. Impact on Food Intake and Energy Expenditure

The mechanism behind the weight-lowering effects of AMG-076 involves a dual action on both food intake and energy expenditure. In DIO mice, AMG-076 treatment was associated with a reduction in food intake. Furthermore, a significant increase in energy expenditure, as measured by oxygen consumption, was observed in both non-obese and DIO mice treated with AMG-076.

3.3. Improvements in Metabolic Parameters

Beyond its effects on body weight, AMG-076 has demonstrated significant improvements in several key metabolic parameters characteristic of metabolic syndrome.

-

Glucose Homeostasis: Chronic treatment with AMG-076 in DIO mice resulted in a significant decrease in fasting glucose and insulin levels.

-

Insulin Sensitivity: The compound was shown to increase insulin sensitivity.

-

Glucose Tolerance: AMG-076 treatment led to improved glucose tolerance in DIO mice.

These anti-diabetic effects highlight the potential of MCHR1 antagonism as a therapeutic approach for managing the multifaceted nature of metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on AMG-076.

Table 1: In Vitro Activity of AMG-076

| Parameter | Value | Cell Line | Assay |

| Kᵢ | 0.6 ± 0.10 nM | HEK293-MCHR1 | [¹²⁵I]-MCH displacement |

| IC₅₀ | 1.2 ± 0.26 nmol/L | HEK293-MCHR1 | MCH-induced Ca²⁺ mobilization |

Table 2: Effects of AMG-076 on Body Weight in High-Fat Diet-Fed Mice (8 weeks)

| Treatment Group (mg/kg/day) | Genotype | Change in Body Weight Gain vs. Vehicle |

| 3 | MCHR1+/+ | Dose-related reduction |

| 10 | MCHR1+/+ | Dose-related reduction |

| 100 | MCHR1+/+ | Significant reduction (P < 0.05) |

| Vehicle | MCHR1-/- | No significant change |

| 3 | MCHR1-/- | No significant change |

| 10 | MCHR1-/- | No significant change |

| 100 | MCHR1-/- | No significant change |

Table 3: Metabolic Effects of AMG-076 in Diet-Induced Obese (DIO) Mice (20 weeks)

| Parameter | AMG-076 (3 mg/kg/day) | AMG-076 (10 mg/kg/day) | Sibutramine (10 mg/kg/day) |

| Fasting Insulin | Significant decrease | Significant decrease | No significant improvement |

| Fasting Glucose | Significant decrease | Significant decrease | No significant improvement |

| Glucose Tolerance | Significant increase | Significant increase | No significant improvement |

| Insulin Sensitivity | Significant increase | Significant increase | No significant improvement |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The therapeutic effects of AMG-076 are mediated through the antagonism of the MCH-MCHR1 signaling pathway.

Caption: MCH-MCHR1 signaling pathway and the antagonistic action of AMG-076.

Experimental Workflow

The preclinical evaluation of AMG-076 typically follows a standardized workflow.

Caption: General experimental workflow for preclinical evaluation of AMG-076.

Experimental Protocols

6.1. Diet-Induced Obese (DIO) Mouse Model

-

Animals: Male C57BL/6 mice are typically used.

-

Diet: Mice are maintained on a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 20 weeks) to induce obesity and metabolic dysregulation.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

6.2. Chronic Drug Administration

-

Route of Administration: AMG-076 is orally bioavailable and can be administered via oral gavage or as an admixture in the diet.

-

Dosing: Doses used in mouse studies have ranged from 3 to 100 mg/kg/day.

-

Duration: Chronic studies are conducted over several weeks (e.g., 8 to 20 weeks) to assess long-term efficacy.

6.3. Measurement of Metabolic Parameters

-

Fasting Glucose and Insulin: Blood samples are collected from fasted animals (e.g., overnight fast) for the measurement of plasma glucose and insulin levels using standard commercial kits.

-

Glucose Tolerance Test (GTT): Following a fasting period, mice are administered an intraperitoneal or oral glucose load (e.g., 2 g/kg). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection to assess glucose clearance.

-

Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin (e.g., 0.75 U/kg). Blood glucose levels are monitored over time to determine the rate of glucose disposal in response to insulin.

6.4. Indirect Calorimetry

-

Purpose: To measure energy expenditure, oxygen consumption (VO₂), carbon dioxide production (VCO₂), and the respiratory exchange ratio (RER).

-

Procedure: Mice are individually housed in metabolic cages equipped for continuous monitoring of gas exchange. Data is collected over a 24-hour period to assess energy expenditure during both light and dark cycles.

Clinical Development and Future Directions

AMG-076 entered Phase 1 human safety and tolerability trials. However, the trial was discontinued, and there is limited publicly available information regarding the reasons for its cessation. Despite this, the preclinical data for AMG-076 and other MCHR1 antagonists strongly support the role of the MCH system in energy balance and metabolic regulation. Further research into the development of MCHR1 antagonists with favorable pharmacokinetic and safety profiles may yet yield effective therapies for metabolic syndrome.

References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AMG-076: A Selective MCHR1 Antagonist

An In-depth Technical Guide on the Preclinical Data of AMG-076 Free Base

This technical guide provides a comprehensive overview of the preclinical data for AMG-076, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of MCHR1 antagonism in the context of metabolic diseases. All data is derived from publicly available scientific literature.

Core Compound Properties

AMG-076 is an orally bioavailable small molecule that has been evaluated in rodent and primate models for its effects on obesity and related metabolic disorders.[1][2] Its mechanism of action is centered on the blockade of the MCHR1 signaling pathway, which is implicated in the regulation of food intake and energy homeostasis.[1][2]

In Vitro Pharmacology

The in vitro activity of AMG-076 was characterized through binding affinity and functional antagonism assays. The compound demonstrates high potency and selectivity for the human MCHR1.

Table 1: In Vitro Activity of AMG-076

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Radioligand Displacement | Human MCHR1 | HEK293-MCHR1 | Ki | 0.6 ± 0.10 nM | |

| Ca2+ Mobilization | Human MCHR1 | HEK293-MCHR1 | IC50 | 1.2 ± 0.26 nM | |

| Ca2+ Mobilization | Human MCHR2 | HEK293-MCHR2 | IC50 | >10,000 nM | |

| Radioligand Displacement | 5HT2C | - | Ki | 1120 ± 59 nM |

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, MCHR1 can couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. AMG-076 acts as a competitive antagonist, blocking the binding of MCH and thereby inhibiting these downstream signaling events.

MCHR1 Signaling Pathway Antagonized by AMG-076

In Vivo Efficacy Studies

The anti-obesity effects of AMG-076 were evaluated in mouse models of diet-induced obesity.

Prevention of High-Fat Diet-Induced Weight Gain

In this study, C57BL/6 mice were fed a high-fat diet and treated with AMG-076. To confirm the MCHR1-dependent mechanism, MCHR1 knockout (MCHR1-/-) mice were also studied in parallel.

Table 2: Effect of AMG-076 on Body Weight Gain in Mice on a High-Fat Diet (8 weeks)

| Animal Model | Treatment Group | Dose (mg/kg/day) | Body Weight Gain (% of Vehicle) | Food Intake | Energy Expenditure | Reference |

| C57BL/6 (WT) | Vehicle | - | 100% | No significant change | - | |

| C57BL/6 (WT) | AMG-076 | 3 | Significant reduction | No significant change | Increased | |

| C57BL/6 (WT) | AMG-076 | 10 | Significant reduction | No significant change | Increased | |

| C57BL/6 (WT) | AMG-076 | 100 | Significant reduction | No significant change | Increased | |

| MCHR1-/- | Vehicle | - | - | - | - | |

| MCHR1-/- | AMG-076 | 100 | No effect | No significant change | - |

Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

AMG-076 was administered to mice with pre-existing obesity to evaluate its effects on key metabolic markers.

Table 3: Metabolic Effects of AMG-076 in DIO Mice

| Parameter | Treatment Group | Dose (mg/kg/day) | Outcome | Reference |

| Fasting Insulin | AMG-076 | 30 | Significant decrease | |

| Fasting Glucose | AMG-076 | 30 | Significant decrease | |

| Glucose Tolerance | AMG-076 | 30 | Improved | |

| Insulin Sensitivity | AMG-076 | 30 | Increased |

Experimental Protocols

In Vitro Assays

-

[125I]-MCH Displacement Membrane-Binding Assay:

-

Membranes from HEK293 cells stably expressing human MCHR1 were prepared.

-

Membranes were incubated with [125I]-MCH and varying concentrations of AMG-076.

-

Unlabeled MCH was used as a reference compound.

-

The reaction was incubated to allow for binding equilibrium.

-

Bound and free radioligand were separated by filtration.

-

Radioactivity of the filters was measured using a scintillation counter.

-

Ki values were calculated from the competition binding curves.

-

-

FLIPR Ca2+ Mobilization Assay:

-

HEK293-MCHR1 cells were plated in 96-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye.

-

Varying concentrations of AMG-076 were added to the cells and incubated.

-

MCH at its EC50 concentration (12 nmol/L) was added to stimulate a calcium response.

-

Changes in intracellular calcium were measured as relative fluorescence units (RFU) using a Fluorometric Imaging Plate Reader (FLIPR).

-

IC50 values were determined from the dose-response curves of MCH-induced calcium mobilization inhibition.

-

In Vivo Studies

-

High-Fat Diet-Induced Obesity Mouse Model:

-

Male C57BL/6 wild-type (WT) and MCHR1-/- mice were used.

-

Mice were fed a high-fat diet.

-

AMG-076 was prepared as an admixture in the high-fat diet at doses of 3, 10, and 100 mg/kg/day.

-

The diet was administered ad libitum for 8 weeks.

-

Body weight and food intake were monitored regularly.

-

Energy expenditure was measured using indirect calorimetry.

-

-

Diet-Induced Obese (DIO) Mouse Model and Metabolic Assessments:

-

Male C57BL/6 mice were fed a high-fat diet to induce obesity.

-

Obese mice were treated with AMG-076.

-

For glucose tolerance tests, mice were fasted overnight and then challenged with an oral glucose bolus. Blood glucose was measured at various time points.

-

For insulin sensitivity tests, mice were fasted and then challenged with an intraperitoneal injection of insulin. Blood glucose was monitored over time.

-

Fasting blood samples were collected to measure insulin and glucose levels.

-

In Vivo Experimental Workflow for AMG-076

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective MCHR1 antagonist. In vitro, it exhibits high affinity for MCHR1 and effectively blocks MCH-induced signaling. In vivo, chronic administration of AMG-076 leads to a reduction in body weight gain in diet-induced obese mice, an effect that is dependent on the presence of MCHR1. This weight reduction is associated with an increase in energy expenditure and, in some models, a decrease in food intake. Furthermore, AMG-076 treatment improves metabolic parameters, including glucose tolerance and insulin sensitivity, in obese animals. These findings highlight the potential of MCHR1 antagonism as a therapeutic strategy for the treatment of obesity and type 2 diabetes. It should be noted that while preclinical results were promising, the clinical development of AMG-076 was discontinued for reasons that are not publicly available.

References

AMG-076 free base and energy homeostasis

An In-depth Technical Guide on AMG-076 Free Base and its Role in Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) and its primary receptor, MCHR1, are pivotal components in the central regulation of energy homeostasis. The MCH/MCHR1 signaling pathway is a key driver of food intake and a modulator of energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of AMG-076, a potent and selective small molecule antagonist of MCHR1. We will delve into its mechanism of action, summarize preclinical data from rodent and primate models, detail relevant experimental protocols, and visualize the core signaling pathways. While the clinical development of AMG-076 was discontinued, the extensive preclinical research offers valuable insights into the therapeutic potential of MCHR1 antagonism for metabolic disorders.[1][2]

Introduction: The MCH System and Energy Homeostasis

Melanin-concentrating hormone (MCH) is a neuropeptide synthesized predominantly in the hypothalamus, a critical brain region for regulating energy balance.[3] MCH exerts its effects by binding to G protein-coupled receptors (GPCRs), with MCHR1 being the principal receptor in rodents.[3][4] Activation of the MCH/MCHR1 pathway is orexigenic, meaning it stimulates food intake. Furthermore, this system influences energy expenditure. Genetic studies have substantiated this role; mice lacking MCH or MCHR1 are lean, resistant to diet-induced obesity, and exhibit an increased metabolic rate. Consequently, antagonizing the MCHR1 receptor presents a promising pharmacological strategy for treating obesity and related metabolic conditions.

AMG-076 was identified as an orally bioavailable, potent, and selective MCHR1 antagonist. Preclinical studies have demonstrated its efficacy in reducing body weight gain and improving metabolic parameters in animal models of obesity.

Mechanism of Action of AMG-076

AMG-076 functions as a competitive antagonist at the MCHR1 receptor. By binding to MCHR1, it prevents the endogenous ligand, MCH, from activating the receptor. This blockade inhibits the downstream signaling cascade that normally promotes increased food intake and decreased energy expenditure. The result is a net negative energy balance, driven by a combination of reduced caloric intake and increased metabolic rate, leading to weight loss and improvements in metabolic health. The effects of AMG-076 are specifically mediated through MCHR1, as they are absent in MCHR1 knockout mice.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

MCHR1 Antagonism by AMG-076: A Technical Overview of its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and food intake.[1] Its effects are mediated through the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[2] Antagonism of MCHR1 has been a key area of investigation for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the physiological effects of MCHR1 antagonism by AMG-076, a potent and selective MCHR1 antagonist. The information presented is primarily based on preclinical studies in rodent and primate models.

Mechanism of Action: MCHR1 Signaling

MCHR1 is coupled to inhibitory (Gαi) and Gαq G-proteins. Upon binding of MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and thereby inhibiting these downstream signaling pathways.

Physiological Effects of AMG-076

Preclinical studies have demonstrated that AMG-076 exerts significant effects on body weight, food intake, energy expenditure, and glucose metabolism.

Data Presentation: Quantitative Effects of AMG-076

The following tables summarize the key quantitative data from a study evaluating AMG-076 in a diet-induced obesity (DIO) mouse model.

Table 1: Effect of AMG-076 on Body Weight in Diet-Induced Obese (DIO) Mice

| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change from Vehicle (%) at Day 144 |

| Vehicle | - | - |

| AMG-076 | 3 | -8% |

| AMG-076 | 10 | -12% |

| Sibutramine | 10 | -10% |

| P < 0.05 versus vehicle |

Table 2: Effect of AMG-076 on Food Intake in DIO Mice

| Treatment Group | Dose (mg/kg/day) | Mean Food Intake Change from Vehicle (%) |

| Vehicle | - | - |

| AMG-076 | 3 | -5% |

| AMG-076 | 10 | -10% |

| Sibutramine | 10 | -15% |

| *P < 0.05 versus vehicle |

Table 3: Effect of AMG-076 on Glucose Tolerance in DIO Mice (Oral Glucose Tolerance Test)

| Treatment Group | Dose (mg/kg/day) | Fasting Glucose Change from Vehicle (%) | Glucose AUC Change from Vehicle (%) |

| Vehicle | - | - | - |

| AMG-076 | 10 | -20% | -25% |

| Sibutramine | 10 | No significant change | No significant change |

| *P < 0.05 versus vehicle. AUC: Area Under the Curve. |

Table 4: Effect of AMG-076 on Insulin Sensitivity in DIO Mice (Insulin Tolerance Test)

| Treatment Group | Dose (mg/kg/day) | Glucose AUC Change from Vehicle (%) |

| Vehicle | - | - |

| AMG-076 | 10 | -30% |

| Sibutramine | 10 | No significant change |

| P < 0.05 versus vehicle. AUC: Area Under the Curve. |

Experimental Protocols

Key Experiment: Diet-Induced Obesity (DIO) Mouse Model

References

AMG-076 Free Base: A Potent MCHR1 Antagonist for Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract: The regulation of energy homeostasis is a complex process involving numerous signaling pathways, with the melanin-concentrating hormone (MCH) system being a key player in the control of food intake and body weight.[1][2] The MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for obesity.[3] This document provides a technical overview of AMG-076 free base, a potent, selective, and orally bioavailable small molecule antagonist of MCHR1.[1][4] Preclinical data demonstrate its efficacy in reducing food intake and body weight, highlighting its potential as an anti-obesity therapeutic. Although Phase 1 trials were initiated, they were subsequently discontinued with little public information available on the reasons.

Core Mechanism of Action

AMG-076 exerts its pharmacological effects by acting as a competitive antagonist at the MCHR1. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, stimulates food intake upon binding to MCHR1. By blocking this interaction, AMG-076 inhibits the downstream signaling cascade that promotes appetite. This leads to a reduction in food consumption and an increase in energy expenditure, contributing to weight loss. The effects of AMG-076 are specifically mediated through MCHR1, as the compound showed no impact on body weight gain in MCHR1 knockout mice.

Signaling Pathway

The binding of the endogenous ligand MCH to its receptor, MCHR1, activates Gαi and Gαq protein signaling pathways. AMG-076 competitively blocks this binding, thereby inhibiting these downstream effects.

References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG-076 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-076 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), investigated for its potential in the treatment of obesity and related metabolic disorders.[1][2][3] As an orally bioavailable compound, it has demonstrated efficacy in reducing body weight gain in rodent and primate models of obesity.[1][2] This document provides a comprehensive overview of the in vivo study protocols for AMG-076 free base, including detailed methodologies for key experiments, a summary of pharmacokinetic data, and a visualization of the MCHR1 signaling pathway.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, primarily through its interaction with MCHR1. Antagonism of MCHR1 is a therapeutic strategy to combat obesity by decreasing food intake and increasing energy expenditure. AMG-076 has been identified as a potent MCHR1 antagonist with a binding affinity (Ki) of 0.6 nM and an IC50 of 1.2 nM for inhibiting MCH-induced calcium mobilization. In vivo studies have shown that chronic administration of AMG-076 leads to a significant reduction in body weight gain, improves glucose tolerance, and increases insulin sensitivity in diet-induced obese (DIO) mice.

Data Presentation

Table 1: In Vitro Activity of AMG-076

| Parameter | Value | Cell Line | Assay Type |

| Binding Affinity (Ki) | 0.6 ± 0.10 nM | HEK293 cells expressing human MCHR1 | [¹²⁵I]-MCH displacement |

| Functional Antagonism (IC50) | 1.2 ± 0.26 nM | HEK293 cells expressing human MCHR1 | MCH-induced Ca²⁺ mobilization |

Table 2: Pharmacokinetic Parameters of AMG-076 in C57BL/6 Female Mice

| Dose (mg/kg) | Cmax (µg/L) | AUC (µg*h/L) |

| 0.1 | 14 | 184 |

| 0.3 | 51 | 638 |

| 1 | 186 | 1960 |

| 3 | 472 | 4800 |

| 10 | 1980 | 15500 |

| Data are represented as the mean (n=10 mice per group). Cmax = Maximum observed concentration; AUC = Area under the concentration curve. |

Table 3: Plasma Levels of AMG-076 in Obese Cynomolgus Monkeys

| Dose (mg/kg) | Time after dosing (hr) | Mean Plasma Concentration (µg/L) |

| 1 | 2 | 465 |

| 1 | 3 | 421 |

| 3 | 2 | 751 |

| 3 | 3 | 854 |

| 10 | 2 | 909 |

| 10 | 3 | 872 |

| Data are represented as the mean (n=6 monkeys per group). |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6 mice.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 20-24 weeks to induce obesity.

-

Housing: Mice are pair-housed under standard laboratory conditions.

-

Randomization: Prior to treatment, mice are randomized into treatment groups based on body weight.

AMG-076 Formulation and Administration

-

Formulation: this compound is suspended in a vehicle consisting of 1% Tween-80 (v/v) and 1% carboxymethyl cellulose (w/v) in milliQ water.

-

Route of Administration: Oral gavage.

-

Dosage: Doses ranging from 3 to 10 mg/kg are administered once daily. For some studies, AMG-076 can also be prepared as an admixture with the high-fat diet at concentrations of 3, 10, and 100 mg/kg/day.

-

Volume: The administration volume is typically 5-10 mL/kg.

Efficacy Study in DIO Mice

-

Objective: To evaluate the effect of AMG-076 on body weight and food intake.

-

Procedure:

-

Treat DIO mice with AMG-076 or vehicle daily for a specified period (e.g., 144 days).

-

Monitor body weight and food intake daily.

-

A positive control, such as sibutramine, can be included for comparison.

-

Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the effect of AMG-076 on glucose metabolism.

-

Procedure:

-

Fast mice overnight.

-

Administer an oral glucose bolus of 0.75 g/kg.

-

Collect blood samples from the tail at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).

-

Measure blood glucose levels at each time point.

-

Plasma insulin levels can also be measured to assess insulin response.

-

Insulin Sensitivity Test

-

Objective: To determine the effect of AMG-076 on insulin sensitivity.

-

Procedure (based on standard protocols):

-

Fast mice for 4-6 hours.

-

Administer an intraperitoneal (IP) bolus of human insulin (0.5-1.5 U/kg).

-

Collect blood samples from the tail at baseline (0 min) and at various time points post-insulin injection (e.g., 15, 30, 60 min).

-

Measure blood glucose levels to determine the rate of glucose clearance.

-

Cynomolgus Monkey Obesity Model Study

-

Animal Model: Spontaneously obese male cynomolgus monkeys (8-15 years old).

-

Acclimation: Animals are acclimated and maintained on a fixed amount of a certified primate diet.

-

Administration: AMG-076 or vehicle is administered via oral gavage twice daily for 90 days.

-

Endpoints:

-

Body weight and Body Mass Index (BMI) are measured weekly.

-

Food intake is recorded daily.

-

Intra-abdominal fat can be measured before and after the treatment period using imaging techniques.

-

Mandatory Visualization

MCHR1 Signaling Pathway

Caption: MCHR1 signaling pathways and the antagonistic action of AMG-076.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of AMG-076 in DIO mice.

References

- 1. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AMG-076 Free Base in Murine Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AMG-076 free base, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in mouse models of obesity and metabolic disorders.

Introduction

AMG-076 is an orally bioavailable small molecule that selectively antagonizes the MCHR1 receptor.[1][2][3] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and food intake.[1][4] Antagonism of MCHR1 has been shown to reduce body weight, decrease food intake, and increase energy expenditure in preclinical rodent models. Chronic administration of AMG-076 has demonstrated significant reductions in body weight gain in both non-obese and diet-induced obese (DIO) mice. These effects are accompanied by improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound in mouse studies based on published literature.

Table 1: AMG-076 Dosage and Administration in Diet-Induced Obese (DIO) C57BL/6 Mice

| Parameter | Details | Reference |

| Mouse Model | Male C57BL/6 mice with diet-induced obesity (maintained on a high-fat diet for 20-24 weeks prior to dosing) | |

| Dosage | 3 mg/kg and 10 mg/kg | |

| Administration Route | Once daily by bolus oral gavage (5–10 mL/kg) | |

| Vehicle | Not explicitly stated in the provided search results. A common vehicle for oral gavage is a suspension in a solution like 0.5% methylcellulose. | |

| Study Duration | Up to 144 days | |

| Observed Effects | Significant inhibition of weight gain and reduction in food intake. |

Table 2: AMG-076 Dosage and Administration in C57BL/6 Mice on a High-Fat Diet

| Parameter | Details | Reference |

| Mouse Model | Male and female C57BL/6 mice (wild-type MCHR1(+/+) and knockout MCHR1(-/-)) fed a high-fat diet. | |

| Dosage | 3, 10, and 100 mg/kg/day | |

| Administration Route | Admixture in a high-fat diet (60 kcal% fat) | |

| Study Duration | 8 weeks for weight gain assessment; 20 weeks for energy expenditure measurement. | |

| Observed Effects | Dose-related reduction in body weight gain in wild-type mice. Increased oxygen consumption (energy expenditure) in wild-type mice treated with 100 mg/kg/day. No significant effect on body weight in MCHR1 knockout mice, confirming the target specificity of AMG-076. |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of AMG-076 on body weight and food intake in DIO mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice, 20-24 weeks on a high-fat diet

-

Standard laboratory animal housing and caging

-

Oral gavage needles

-

Analytical balance

-

Food and water dispensers

Procedure:

-

Animal Acclimation: Acclimate the DIO mice to the housing conditions for at least one week before the start of the experiment.

-

Randomization: Randomize mice into treatment groups (e.g., vehicle, 3 mg/kg AMG-076, 10 mg/kg AMG-076) with n=7-9 mice per group.

-

Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the suspension is homogenous before each administration.

-

Administration: Administer the prepared AMG-076 suspension or vehicle once daily via oral gavage at a volume of 5-10 mL/kg.

-

Monitoring: Monitor body weight and food intake daily.

-

Data Analysis: Analyze the changes in body weight and food intake over the study period. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Protocol 2: Administration via Diet Admixture

Objective: To assess the long-term effects of AMG-076 on body weight gain and energy expenditure.

Materials:

-

This compound

-

High-fat diet (e.g., 60 kcal% fat)

-

Male and/or female C57BL/6 mice

-

Metabolic cages for energy expenditure measurement (optional)

-

Standard laboratory animal housing and caging

-

Analytical balance

Procedure:

-

Diet Preparation: Prepare a high-fat diet containing AMG-076 at concentrations calculated to deliver the target doses (e.g., 3, 10, and 100 mg/kg/day). This requires an estimation of daily food consumption.

-

Animal Acclimation and Grouping: Acclimate mice to the high-fat diet before introducing the medicated diet. Randomize mice into treatment groups.

-

Treatment: Provide the mice with ad libitum access to the respective AMG-076-containing or control high-fat diet.

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., daily or weekly).

-

For energy expenditure studies, individually house mice in metabolic chambers (e.g., indirect open-circuit calorimeter) and acclimate for at least 24 hours before data collection.

-

-

Data Collection and Analysis: Collect data on body weight, food consumption, and energy expenditure (oxygen consumption). Analyze the data to determine the effect of AMG-076.

Visualizations

Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.

Caption: General experimental workflow for in vivo mouse studies with AMG-076.

References

Application Notes and Protocols for the Preparation of AMG-076 Free Base for Oral Gavage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of AMG-076 free base for oral gavage administration in preclinical research settings. AMG-076 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1) and is characterized as orally bioavailable.[1][2] Due to its hydrophobic nature and poor solubility in aqueous solutions, proper formulation is critical to ensure accurate and consistent dosing for in vivo studies. This document outlines recommended vehicles and step-by-step procedures for preparing a homogenous suspension of AMG-076 suitable for oral gavage.

Physicochemical Properties and Formulation Considerations

AMG-076 is a poorly water-soluble compound, which necessitates the use of a suitable vehicle to create a stable suspension for oral administration. The selection of an appropriate vehicle is crucial to maximize the bioavailability of the compound and to minimize any potential adverse effects from the excipients themselves. Common strategies for formulating poorly soluble drugs for oral gavage include the use of suspending agents, co-solvents, and surfactants to improve wettability and prevent precipitation of the compound in the gastrointestinal tract.

Data Presentation: Recommended Vehicle Compositions

For the oral administration of this compound, a suspension is the recommended formulation. Below are two commonly used vehicle compositions for preparing poorly soluble compounds for oral gavage in rodents. The choice of vehicle may depend on the required dose concentration and the specific study design.

| Vehicle Component | Protocol 1: Aqueous Suspension with Co-solvents | Protocol 2: Oil-based Suspension |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |

| Co-solvent/Suspending Agent | Polyethylene glycol 300 (PEG300) & Tween-80 | Corn Oil |

| Diluent | Saline (0.9% NaCl) | - |

| Composition Ratio | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |

| Suitability | Suitable for a range of doses. | Best for lower dose concentrations. |

Note: It is crucial to ensure the homogeneity of the suspension before each administration. The use of a stir plate during dosing is recommended to maintain a uniform suspension.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound for oral gavage.

Protocol 1: Preparation of an Aqueous Suspension with Co-solvents

This protocol is a widely used method for formulating poorly soluble compounds for oral administration in preclinical studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

-

Calculate the required amount of AMG-076: Based on the desired dose concentration (e.g., mg/mL) and the total volume of the formulation needed, calculate the total mass of this compound required.

-

Prepare the vehicle: In a sterile conical tube, prepare the vehicle by combining the components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 10 mL of the vehicle, add:

-

1 mL of DMSO

-

4 mL of PEG300

-

0.5 mL of Tween-80

-

4.5 mL of Saline

-

-

Dissolve AMG-076 in DMSO: Weigh the calculated amount of AMG-076 powder and place it in a separate sterile tube. Add the required volume of DMSO (10% of the final volume) to the powder. Vortex thoroughly until the powder is completely dissolved.

-

Add PEG300: To the AMG-076/DMSO solution, add the required volume of PEG300 (40% of the final volume). Vortex until the solution is homogenous.

-

Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) to the mixture and vortex thoroughly.

-

Add Saline: Finally, add the required volume of saline (45% of the final volume) to the mixture. Vortex the final suspension vigorously to ensure homogeneity.

-

Storage and Handling: It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, store at 2-8°C and protect from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure a uniform suspension.

Protocol 2: Preparation of an Oil-based Suspension

This protocol provides a simpler alternative, particularly for lower dose concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

Corn Oil, USP grade

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

-

Calculate the required amount of AMG-076: Determine the total mass of this compound needed based on the desired dose concentration and total volume.

-

Dissolve AMG-076 in DMSO: Weigh the AMG-076 powder into a sterile tube. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.

-

Add Corn Oil: Add the required volume of corn oil (90% of the final volume) to the AMG-076/DMSO solution.

-

Homogenize the Suspension: Vortex the mixture vigorously for several minutes to ensure a fine and uniform suspension.

-

Storage and Handling: Prepare this suspension fresh daily. Before each gavage, vortex the suspension thoroughly to ensure homogeneity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for preparing the aqueous suspension of this compound for oral gavage.

Caption: Workflow for Aqueous Suspension Preparation.

References

Application Notes and Protocols for AMG-076 Free Base in a Diet-Induced Obesity Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AMG-076 free base, in a diet-induced obesity (DIO) mouse model. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-obesity and metabolic effects of this compound.

Introduction

Obesity is a significant global health issue characterized by excessive fat accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes and cardiovascular diseases.[1][2][3] The melanin-concentrating hormone (MCH) system, particularly through its interaction with the MCHR1 receptor, plays a crucial role in regulating energy homeostasis and feeding behavior.[4][5] AMG-076 is a potent and selective small molecule antagonist of MCHR1, demonstrating efficacy in reducing body weight gain in preclinical rodent models of obesity. Its mechanism of action involves the modulation of both food intake and energy expenditure.

Mechanism of Action of AMG-076

AMG-076 exerts its effects by competitively binding to MCHR1 and inhibiting the downstream signaling induced by its endogenous ligand, MCH. This antagonism has been shown to be highly potent and selective. The anti-obesity effects of AMG-076 are mediated specifically through MCHR1, as demonstrated by the lack of efficacy in MCHR1 knockout mice. The reduction in body weight is attributed to a combination of decreased food intake and increased energy expenditure. Furthermore, treatment with AMG-076 has been associated with improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the establishment of a diet-induced obesity model in mice, a widely used preclinical model that recapitulates many features of human obesity.

Materials:

-

Male C57BL/6 mice (4-5 weeks of age)

-

High-fat diet (HFD; 60 kcal% fat, e.g., Research Diets D12492i)

-

Standard chow diet

-

Animal caging with enrichment

-

Weighing scale

Procedure:

-

Upon arrival, acclimate the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

After acclimatization, randomly assign mice to either the DIO or control group.

-

Provide the DIO group with the high-fat diet ad libitum.

-

Provide the control group with the standard chow diet ad libitum.

-

Monitor body weights weekly for a period of 20-24 weeks to allow for the development of obesity and associated metabolic disturbances in the HFD-fed group.

-

Prior to the commencement of drug treatment, confirm the obese phenotype by measuring body weight, and optionally, by assessing glucose tolerance and insulin sensitivity.

AMG-076 Administration in DIO Mice

This protocol describes the administration of AMG-076 to established DIO mice to evaluate its therapeutic effects.

Materials:

-

Established DIO mice (from Protocol 1)

-

This compound

-

Vehicle (e.g., appropriate suspension vehicle)

-

Oral gavage needles

-

High-fat diet (for admixture preparation if applicable)

Procedure: Two primary methods of administration have been reported:

A. Administration via Diet Admixture:

-

Prepare a homogenous admixture of AMG-076 in the high-fat diet at concentrations calculated to deliver the desired daily doses (e.g., 3, 10, and 100 mg/kg/day).

-

Randomize the DIO mice into treatment groups (vehicle control, and different doses of AMG-076) based on body weight.

-

Provide each group with their respective diet (vehicle-containing HFD or AMG-076-containing HFD) ad libitum.

-

Monitor food intake and body weight daily or several times per week.

B. Administration via Oral Gavage:

-

Suspend AMG-076 in a suitable vehicle at the desired concentrations.

-

Randomize the DIO mice into treatment groups.

-

Administer the AMG-076 suspension or vehicle once daily by oral gavage (bolus administration) at a volume of 5-10 mL/kg. Dosing is typically performed 90-120 minutes prior to the dark cycle.

-

Continue to provide the high-fat diet ad libitum to all groups.

-

Monitor body weight and food intake daily.

The duration of the treatment can vary, with studies reporting effects over several weeks to months.

Data Presentation

The following tables summarize the key quantitative data for AMG-076.

Table 1: In Vitro Activity of AMG-076

| Parameter | Value | Cell Line/Assay | Reference |

| Binding Affinity (Ki) | 0.6 ± 0.10 nM | [125I]-MCH displacement in HEK293-MCHR1 cells | |

| Functional Antagonism (IC50) | 1.2 ± 0.26 nmol/L | MCH-induced Ca2+ mobilization in HEK293-MCHR1 cells |

Table 2: Effects of Chronic AMG-076 Administration in DIO Mice

| Parameter | Treatment Group | Observation | Significance vs. Vehicle | Reference |

| Body Weight | AMG-076 (3 mg/kg/day) | Significant reduction in body weight gain | P < 0.05 (from day 7) | |

| AMG-076 (10 mg/kg/day) | Significant reduction in body weight gain | P < 0.05 (from day 3) | ||

| Food Intake | AMG-076 (3 & 10 mg/kg/day) | Reduction in food intake | P < 0.05 | |

| Energy Expenditure (VO2) | AMG-076 (100 mg/kg/day) | Significant increase in oxygen consumption | P < 0.05 | |

| Glucose Homeostasis | AMG-076 (chronic) | Lowered baseline glucose and insulin levels | Significant | |

| Glucose Tolerance | AMG-076 (chronic) | Increased glucose tolerance | Significant | |

| Insulin Sensitivity | AMG-076 (chronic) | Increased insulin sensitivity | Significant |

Note: The effects on body weight and food intake are MCHR1-dependent, as they are not observed in MCHR1 knockout mice.

Measurement of Energy Expenditure

To assess the impact of AMG-076 on energy expenditure, indirect calorimetry can be employed.

Procedure:

-

House individual mice from the treatment groups in metabolic cages (e.g., Oxymax/CLAMS system).

-

Acclimate the mice to the new cages for a sufficient period.

-

Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) over a defined period (e.g., 24 hours).

-

Data analysis should compare the different treatment groups to the vehicle control.

Assessment of Glucose Tolerance and Insulin Sensitivity

Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are standard procedures to evaluate metabolic improvements.

A. Oral Glucose Tolerance Test (OGTT):

-

Fast mice overnight (e.g., 16 hours).

-

Measure baseline blood glucose from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) orally.

-

Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

B. Insulin Tolerance Test (ITT):

-

Fast mice for a shorter duration (e.g., 4-6 hours).

-

Measure baseline blood glucose.

-

Administer insulin (e.g., 0.75 U/kg) intraperitoneally.

-

Measure blood glucose at specified time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

For both tests, the area under the curve (AUC) for glucose is calculated and compared between treatment groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in obesity and metabolic diseases. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in a diet-induced obesity model to explore its therapeutic potential and underlying mechanisms of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. A Pre-Clinical Study For Diet-Induced Obesity [outsourcedpharma.com]

- 2. Sex differences in a mouse model of diet-induced obesity: the role of the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A nude mouse model of obesity to study the mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Energy Expenditure with AMG-076 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction